2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3,3,3-trifluoropropanoic acid
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Overview
Description
2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3,3,3-trifluoropropanoic acid is a synthetic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions . The compound also contains a trifluoropropanoic acid moiety, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3,3,3-trifluoropropanoic acid typically involves the following steps:
Fmoc Protection: The amino group of the starting material is protected using the Fmoc group.
Trifluoropropanoic Acid Introduction: The protected amino compound is then reacted with a trifluoropropanoic acid derivative under suitable conditions to introduce the trifluoropropanoic acid moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include the use of automated peptide synthesizers and large-scale reactors .
Chemical Reactions Analysis
Types of Reactions
2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3,3,3-trifluoropropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3,3,3-trifluoropropanoic acid has several scientific research applications:
Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3,3,3-trifluoropropanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group, allowing selective reactions to occur at other sites. The trifluoropropanoic acid moiety can participate in various chemical reactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- **2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid
- **(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
Uniqueness
2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3,3,3-trifluoropropanoic acid is unique due to the presence of the trifluoropropanoic acid moiety, which imparts distinct chemical properties such as increased stability and reactivity compared to similar compounds .
Properties
Molecular Formula |
C19H16F3NO4 |
---|---|
Molecular Weight |
379.3 g/mol |
IUPAC Name |
2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3,3,3-trifluoropropanoic acid |
InChI |
InChI=1S/C19H16F3NO4/c20-19(21,22)16(17(24)25)9-23-18(26)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,23,26)(H,24,25) |
InChI Key |
CHQFKSRBLAHHEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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